Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 3-position and a carboxylate group at the 8-position, making it significant in various chemical and pharmaceutical applications. The compound's molecular formula is , and it has garnered interest for its potential biological activities and as a synthetic intermediate in organic chemistry.
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is classified as an organic compound with heterocyclic properties. It falls under the category of nitrogen-containing heterocycles, specifically imidazole derivatives. These compounds are often studied for their pharmacological properties and applications in drug discovery.
The synthesis of methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate typically involves multi-step reactions, including halogenation and esterification processes. One common method includes the bromination of imidazo[1,2-a]pyridine followed by a reaction with methyl chloroformate to introduce the carboxylate group.
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are facilitated by standard organic reaction conditions, including heating or the use of catalysts to enhance yields .
The mechanism of action for methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The bromo substituent enhances electrophilicity, allowing for nucleophilic attack by biological molecules.
Studies have indicated that derivatives of imidazo[1,2-a]pyridines exhibit antimicrobial and anticancer properties, suggesting that methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate may share similar bioactivities .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize this compound, confirming its structure through distinct peaks corresponding to its functional groups .
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate finds applications in:
This compound represents a valuable tool in both academic research and industrial applications due to its diverse reactivity and potential therapeutic benefits.
The compound is systematically named as methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate according to IUPAC conventions. This name specifies:
Its molecular formula is C₉H₇BrN₂O₂, confirmed by multiple analytical sources [1] [5] [8]. Key mass metrics include:
Table 1: Atomic Composition and Key Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₇BrN₂O₂ |
Exact Mass | 253.969 g/mol |
Monoisotopic Mass | 253.969 g/mol |
Topological Polar Surface Area | 43.6 Ų |
XLogP3 | 2.6 |
Hydrogen Bond Acceptor Count | 3 |
Hydrogen Bond Donor Count | 0 |
The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 = 2.6) suggest potential permeability in biological systems, though functional studies are beyond this structural analysis [5].
While direct single-crystal XRD data for methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is unavailable in the provided sources, crystallographic analysis of a closely related analogue—ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate—reveals key packing and lattice parameters [9]. This compound crystallizes in the monoclinic P2₁/c space group with:
The density is calculated as 1.693 Mg/m³, and the structure was refined to R = 0.041. The asymmetric unit contains two independent molecules linked via hydrogen bonds [9]. These metrics provide insight into the potential solid-state behavior of the title compound, particularly regarding packing efficiency and density.
Table 2: Crystallographic Parameters of an Analogous Compound
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
a (Å) | 8.366(2) |
b (Å) | 11.842(3) |
c (Å) | 22.743(5) |
β (°) | 98.328(6) |
Volume (ų) | 2229.3(8) |
Z | 8 |
Density (g/cm³) | 1.693 |
Refinement R-factor | 0.041 |
The fused bicyclic system of imidazo[1,2-a]pyridines exhibits high planarity. In the aforementioned analogue:
Notably, torsional flexibility is observed in ester substituents:
For the title compound (methyl ester), similar behavior is expected: the ester group may adopt coplanar or perpendicular conformations depending on crystal packing forces. This flexibility influences solid-state stability and intermolecular interactions.
The crystal structure of the ethyl analogue reveals extensive hydrogen bonding that stabilizes the lattice:
Table 3: Hydrogen Bonding Geometry in Ethyl 8-Amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate
D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
---|---|---|---|---|
N1–H1⋯O1 | 0.86 | 2.12 | 2.967(5) | 167 |
C8–H8⋯O2 | 0.93 | 2.58 | 3.398(6) | 147 |
C20–H20B⋯N3 | 0.96 | 2.59 | 3.407(7) | 143 |
These interactions generate a 3D framework with implications for the title compound’s crystallinity and solubility. The absence of hydrogen bond donors in methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate suggests that weaker forces (e.g., halogen bonding, van der Waals) may dominate its solid-state packing [5] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9